molecular formula C26H18 B1626316 2,2'-Bi-9H-fluorene CAS No. 39168-58-6

2,2'-Bi-9H-fluorene

Cat. No.: B1626316
CAS No.: 39168-58-6
M. Wt: 330.4 g/mol
InChI Key: QUBGBARTKXHDBT-UHFFFAOYSA-N
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Description

Historical Discovery and Nomenclature

The nomenclature of this compound reflects the systematic naming conventions established for polycyclic aromatic hydrocarbons, where the compound is designated based on the specific connection points between two fluorene moieties. The compound carries the Chemical Abstracts Service registry number 39168-58-6, which serves as its unique identifier in chemical databases. Alternative nomenclature includes the European Community number 254-330-7, demonstrating its recognition across international chemical registries. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(9H-fluoren-2-yl)-9H-fluorene, which precisely describes the connectivity pattern between the two fluorene units.

The compound has been catalogued in various chemical databases including PubChem with the identifier 12530632, facilitating its identification and study across different research platforms. The nomenclature distinguishes this isomer from other bifluorene compounds, particularly the 9,9'-bifluorene variant, which has a different connectivity pattern and consequently different physical and chemical properties. Historical documentation indicates that the compound was first created in chemical databases in 2007, with modifications continuing through 2025, reflecting ongoing research interest and structural refinement.

Molecular Structure and Isomeric Considerations

The molecular structure of this compound is characterized by the molecular formula C₂₆H₁₈, indicating a composition of twenty-six carbon atoms and eighteen hydrogen atoms. The structural arrangement involves two fluorene units connected through a carbon-carbon bond at the 2-position of each fluorene moiety, creating a distinctive molecular geometry that differs significantly from other bifluorene isomers. The International Chemical Identifier string for this compound is InChI=1S/C26H18/c1-3-7-23-19(5-1)15-21-13-17(9-11-25(21)23)18-10-12-26-22(14-18)16-20-6-2-4-8-24(20)26/h1-14H,15-16H2, which provides a complete description of its molecular connectivity.

Isomeric considerations are particularly important when examining this compound in relation to other bifluorene compounds. Research has demonstrated that different connection patterns between fluorene units result in significantly different molecular properties. Studies of rotational isomerism in bifluorene systems have shown that compounds can exist in different conformational states depending on the specific connectivity pattern. The 2,2'-connectivity pattern creates a different rotational profile compared to 9,9'-bifluorene, where the connection occurs at the bridgehead carbon atoms.

Structural analysis reveals that the 2,2'-connectivity allows for greater rotational freedom between the two fluorene units compared to other isomers. This rotational flexibility influences both the physical properties and potential applications of the compound. The Simplified Molecular Input Line Entry System representation C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5 provides a linear notation for the molecular structure that captures the essential connectivity information.

Physicochemical Properties

The physicochemical properties of this compound are determined by its unique molecular structure and connectivity pattern. The compound exhibits a molecular weight of 330.4 grams per mole, which is characteristic of dimeric fluorene structures. This molecular weight places the compound in a size range that influences its solubility, crystallization behavior, and thermal properties. The specific arrangement of the two fluorene units creates a molecular architecture that affects both intermolecular interactions and bulk material properties.

Related bifluorene compounds have demonstrated significant variations in their physical properties depending on the connectivity pattern and substitution patterns. Research on similar compounds has shown that the 2,2'-connectivity pattern can influence thermal stability and glass transition temperatures. Studies of derivatives such as 2,2'-bi(9,9-diethylfluorene) have revealed that these compounds exhibit stable glass phases at room temperature and possess good thermal stability, properties that are likely influenced by the fundamental 2,2'-connectivity pattern.

The molecular geometry resulting from the 2,2'-connectivity creates specific intermolecular interaction patterns that influence bulk properties. The planar nature of each fluorene unit, combined with the rotational flexibility around the connecting bond, creates opportunities for both pi-pi stacking interactions and edge-to-face aromatic interactions in the solid state. These interactions are fundamental to understanding the material properties and potential applications of the compound.

Property Value Units
Molecular Formula C₂₆H₁₈ -
Molecular Weight 330.4 g/mol
Chemical Abstracts Service Number 39168-58-6 -
European Community Number 254-330-7 -
PubChem Compound Identifier 12530632 -

Crystallographic Data and Solid-State Arrangement

Crystallographic investigations of bifluorene compounds have provided valuable insights into the solid-state arrangement and molecular packing patterns that influence material properties. Studies of related compounds such as 3,9'-Bi(9H-fluorene) have revealed that the dihedral angles between fluorene units significantly impact the crystal packing and intermolecular interactions. The crystal structure of 3,9'-Bi(9H-fluorene) shows a dihedral angle of 78.57 degrees between the mean planes of the two fluorene units, demonstrating the influence of connectivity pattern on molecular geometry.

Research on substituted bifluorene derivatives has shown that different connectivity patterns result in distinct crystallographic arrangements. The crystal structure of 2,2'-bi(9,9-diethylfluorene) revealed two crystallographically independent molecules in the asymmetric unit, with fluorene ring systems subtending dihedral angles of 31.37 and 43.18 degrees. These variations demonstrate the flexibility inherent in bifluorene systems and the influence of substitution patterns on solid-state structure.

The solid-state arrangement of bifluorene compounds is influenced by several factors including intermolecular hydrogen bonding, pi-pi stacking interactions, and steric effects. Studies have identified carbon-hydrogen to pi interactions as important stabilizing forces in the crystal structures of these compounds. The specific geometry created by the 2,2'-connectivity pattern is expected to influence the crystal packing through both the available interaction sites and the overall molecular shape.

Comparative studies of different bifluorene isomers have shown that the connectivity pattern significantly influences the solid-state properties. Research on 9,9'-bifluorene derivatives has demonstrated that the bridgehead connectivity creates different molecular geometries and consequently different crystal packing patterns compared to 2,2'-connected systems. The torsional angles between fluorene units vary significantly depending on the connection point, with 9,9'-bifluorene showing a torsional angle of 59 degrees and a carbon-carbon bond length of 1.60 Angstroms.

Structural Parameter Related Compound Value Reference
Dihedral Angle 3,9'-Bi(9H-fluorene) 78.57°
Dihedral Angle (Molecule A) 2,2'-bi(9,9-diethylfluorene) 31.37°
Dihedral Angle (Molecule B) 2,2'-bi(9,9-diethylfluorene) 43.18°
Torsional Angle 9,9'-dimethyl-9,9'-bifluorene 59°
Carbon-Carbon Bond Length 9,9'-dimethyl-9,9'-bifluorene 1.60 Å

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39168-58-6

Molecular Formula

C26H18

Molecular Weight

330.4 g/mol

IUPAC Name

2-(9H-fluoren-2-yl)-9H-fluorene

InChI

InChI=1S/C26H18/c1-3-7-23-19(5-1)15-21-13-17(9-11-25(21)23)18-10-12-26-22(14-18)16-20-6-2-4-8-24(20)26/h1-14H,15-16H2

InChI Key

QUBGBARTKXHDBT-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5

Other CAS No.

39168-58-6

Origin of Product

United States

Comparison with Similar Compounds

9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-bi-9H-fluorene

This derivative (C${52}$H${42}$, molecular weight 690.91) features bulky 4-methylphenyl groups at the 9 and 9' positions .

Polyfluorinated Derivatives

Compounds like 9,9-Bis(2-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)ethyl)-2,7-diiodo-9H-fluorene (C${25}$H${16}$F${12}$I${2}$O$_{2}$) incorporate fluorinated side chains, which enhance thermal stability and oxidative resistance . The electron-withdrawing fluorine atoms also lower the LUMO energy level, making such derivatives suitable for electron-transport layers in OLEDs .

Octaphenyl-Substituted Derivatives

[this compound]-7,7'-diamine, N7,N7,N7',N7',9,9,9',9'-octaphenyl (C${74}$H${52}$N$_{2}$, molecular weight 969.22) features extensive phenyl substitution . The bulky substituents increase molecular weight and steric hindrance, which may reduce aggregation but also limit conjugation length, altering photophysical properties compared to simpler derivatives.

Thermodynamic and Electronic Properties

Compound Molecular Weight (g/mol) ΔfH°(gas) (kJ/mol) Key Structural Feature Application Relevance
This compound 330.42 304.6 Planar, 2,2' linkage OLEDs, charge transport
3,9'-Bi(9H-fluorene) 330.42 N/A Nonplanar, T-shaped Limited optoelectronic use
9,9,9',9'-Tetrakis(4-MePh)-2,2'-bi-fluorene 690.91 N/A Bulky 4-MePh substituents Solution-processed devices
Polyfluorinated derivative 842.10 N/A Fluorinated side chains Electron-transport layers

Optoelectronic Performance

  • Charge Transport : The planar this compound exhibits higher charge carrier mobility than its 3,9' isomer due to superior π-π stacking .
  • Emission Properties : Alkyl-substituted derivatives (e.g., 9-n-butyl-9,9′-bi(9H-fluorene)) are employed as blue emitters in OLEDs, where substituents tune emission wavelength and efficiency .
  • Thermal Stability : Fluorinated derivatives show enhanced thermal stability (decomposition temperatures >300°C), crucial for device longevity .

Preparation Methods

Stille Coupling for Bi-fluorene Synthesis

The Stille cross-coupling reaction has been successfully employed for synthesizing unsymmetrical bi-fluorenes. In a notable example, 3,9′-Bi(9H-fluorene) was synthesized via palladium-catalyzed coupling between 9-bromofluorene and bis[tri-n-butyltin]thiophene intermediates. The reaction utilized tetrakis(triphenylphosphine)palladium(0) as the catalyst in dimethylformamide at 100°C under argon, yielding three products: 3,9′-Bi(9H-fluorene) (23%), 9,9′-Bi(9H-fluorene) (18%), and 2,5-bis(9H-fluoren-9-yl)thiophene (41%). While this method demonstrates the feasibility of forming bi-fluorene linkages, the 2,2′-isomer would require pre-functionalized 2-bromofluorene precursors, which are synthetically challenging to prepare due to the steric hindrance at the 2-position.

C–H Activation and Direct Arylation Strategies

Palladium-Catalyzed Tandem C–H Activation

A breakthrough in fluorene functionalization was achieved through a tandem palladium-catalyzed C–H activation/carbenoid insertion sequence. This method converted 2-iodobiphenyls and α-diazoesters into 9,9-disubstituted fluorenes with yields ranging from 45% to 82% (Table 1). While optimized for 9-position substitution, modifying the directing groups could potentially redirect reactivity to the 2-position. The reaction conditions involved Pd(OAc)2 (10 mol%), P(o-tol)3 (20 mol%), Bu4NBr, and K2CO3 in DMF at 70°C for 24 hours.

Table 1: Representative Yields from Palladium-Catalyzed Fluorene Synthesis

Substrate Product Yield (%)
2-Iodobiphenyl 9-Ethoxycarbonyl 82
4-Methoxy-2-iodobiphenyl 9-(Trifluoromethyl) 76
3-Nitro-2-iodobiphenyl 9-Phenyl 68

Oxidative Coupling of Fluorene Derivatives

Oxidative homocoupling represents another viable pathway. The synthesis of 9,9′-Bi-9H-fluorene via potassium tert-butoxide-mediated coupling of 9-bromofluorene in tetrahydrofuran illustrates this approach. However, extending this to 2,2′-linkage would require stringent control over reaction stoichiometry and temperature to prevent polycyclic byproduct formation.

Reductive Coupling and Functional Group Transformations

Aldehyde Reduction Routes

A two-step synthesis of 9-fluorenylmethanol provides insights into reductive strategies. Fluorene was formylated at the 9-position using ethyl formate and sodium ethoxide in tetrahydrofuran, followed by sodium borohydride reduction to the alcohol (100% yield). Adapting this to the 2-position would involve developing regioselective formylation methods, potentially using directed ortho-metalation strategies.

Meerwein-Ponndorf-Verley Reduction

The reduction of 9-fluorenone derivatives to 9-fluorenylmethanol with aluminum isopropoxide in isopropyl alcohol has been reported. While this method achieves high yields, its application to 2-fluorenone precursors remains unexplored. Steric hindrance at the 2-position may necessitate alternative reducing agents such as lithium aluminum hydride.

Q & A

Q. What spectroscopic and crystallographic methods are essential for characterizing 2,2'-Bi-9H-fluorene and its derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm substitution patterns and proton environments. For example, fluorene derivatives exhibit distinct aromatic proton splitting due to substituent effects .
  • Mass Spectrometry (MS): High-resolution MS (e.g., EI-MS) verifies molecular weight and fragmentation patterns. Derivatives like 9-phenylfluorene (C19_{19}H14_{14}) are confirmed via exact mass measurements (e.g., m/z 242.3145) .
  • X-ray Crystallography: Employ SHELX software for structure refinement, particularly for noncentrosymmetric isomers (e.g., 3,9′-Bi(9H-fluorene), space group P21_121_121_1). Dihedral angles between fluorene units (e.g., 78.57°) and intermolecular C–H⋯π interactions are critical for structural validation .

Q. How does the acidity of fluorene derivatives influence their reactivity in synthetic applications?

Methodological Answer:

  • pKa Determination: Fluorene’s C9-H protons are weakly acidic (pKa ≈ 22.6 in DMSO). Deprotonation generates a stable fluorenyl anion, which is aromatic and highly reactive. Use DMSO as a solvent and UV-Vis spectroscopy to monitor anion formation (intense orange color) .
  • Functionalization Strategies: Alkylation or arylation at the C9 position is facilitated by the anion’s nucleophilicity. For example, 9-hydroxyfluorene derivatives are synthesized via deprotonation followed by electrophilic quenching .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound isomers?

Methodological Answer:

  • Dihedral Angle Analysis: Compare dihedral angles between fluorene units. For example, 3,9′-Bi(9H-fluorene) has a "T"-shaped geometry with a 78.57° dihedral angle, while 9,9′-Bi-9H-fluorene exhibits coplanar or near-coplanar arrangements. Use SHELXL for refinement and Mercury for visualization .
  • Intermolecular Interactions: Identify C–H⋯π interactions in crystal packing (e.g., distances < 3.0 Å). These interactions stabilize noncentrosymmetric structures and influence material properties like charge transport .

Q. What methodologies address contradictions in reported electronic properties of substituted fluorenes?

Methodological Answer:

  • Reproducibility Protocols: Follow the Fluoride Science Quality Assessment Worksheet to evaluate study validity, rigor, and external consistency. Cross-validate results using multiple techniques (e.g., cyclic voltammetry for redox potentials and DFT calculations for HOMO-LUMO gaps) .
  • Data Transparency: Adopt open-data practices with de-identified datasets, ensuring compliance with ethical guidelines (e.g., GDPR). Use platforms like the European Open Science Cloud for collaborative validation .

Q. How do substituents (e.g., –OH, –NO2_22​) alter the electronic and optical properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis: UV-Vis and fluorescence spectroscopy reveal bathochromic shifts in nitro- or hydroxy-substituted derivatives. For example, 2-nitrofluorene shows enhanced absorbance at λ > 300 nm due to electron-withdrawing effects .
  • Computational Modeling: Density Functional Theory (DFT) calculates charge distribution and orbital energies. Compare experimental vs. theoretical band gaps to assess substituent impacts .

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